2-(1,4-Diazepan-1-yl)-1-(piperidin-1-yl)ethanone
Description
2-(1,4-Diazepan-1-yl)-1-(piperidin-1-yl)ethanone is a nitrogen-containing heterocyclic compound featuring a ketone group linked to both a seven-membered 1,4-diazepane ring and a six-membered piperidine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(15-8-2-1-3-9-15)11-14-7-4-5-13-6-10-14/h13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWSKMCJXIUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: Similarly, the piperidine ring can be synthesized through cyclization reactions.
Coupling of the Rings: The final step involves coupling the diazepane and piperidine rings through an ethanone linker, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)-1-(piperidin-1-yl)ethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure: These analogs replace the 1,4-diazepane with a tetrazole ring (e.g., compounds 22–28 in ).
- Synthesis: Synthesized via reaction of aryl aniline derivatives with sodium azide and triethyl orthoformate, followed by chloroacetylation and piperidine substitution .
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone
- Structure : Features a nitro-substituted phenyl group instead of diazepane. The electron-withdrawing nitro groups enhance amide bond rigidity, as shown in isomerization studies .
- Isomerization Behavior : At 293 K, NMR reveals distinct chemical shifts for protons near the amide bond due to restricted rotation (Δδ = 0.3–0.5 ppm). In contrast, the diazepane’s larger ring may reduce steric hindrance, lowering the rotational energy barrier below 67 kJ/mol observed for the nitro analog .
Oxadiazole-Benzodioxin Derivatives (e.g., ZINC2720460)
- Structure : Incorporates a 1,3,4-oxadiazole and benzodioxin moiety linked via a sulfanyl group. The oxadiazole enhances π-π stacking capacity, while the benzodioxin improves lipophilicity (logP ~3.2) .
- Biological Activity: Such derivatives exhibit antimicrobial properties, suggesting that 2-(1,4-diazepan-1-yl)-1-(piperidin-1-yl)ethanone might also target bacterial membranes or enzymes, though this requires validation .
Physicochemical Properties
Research Findings and Implications
- Synthetic Flexibility : The diazepane-piperidine scaffold allows modular substitution, similar to tetrazole and oxadiazole analogs, enabling tailored pharmacokinetic properties .
- Isomerization Dynamics : Reduced rotational barriers compared to nitro-substituted analogs may favor rapid interconversion between conformers, impacting binding to biological targets .
- Biological Potential: Structural parallels to antimicrobial oxadiazole derivatives suggest possible activity against Gram-positive bacteria, though direct assays are needed .
Biological Activity
2-(1,4-Diazepan-1-yl)-1-(piperidin-1-yl)ethanone, also known by its CAS number 1019366-29-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 211.30 g/mol. The compound features a diazepane and piperidine moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit anticancer activity. For instance, piperidine derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. A review highlighted that certain piperidine derivatives demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Piperidine Derivative 1 | FaDu (hypopharyngeal) | 18 | |
| Piperidine Derivative 2 | MCF-7 (breast cancer) | 57.3 |
Neurological Effects
Compounds similar to this compound have been investigated for their effects on neurological disorders. Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby enhancing cholinergic transmission . This mechanism indicates potential use in treating cognitive disorders.
Antiviral Activity
Piperidine-containing compounds have also shown promise against viral infections. Research indicates that certain piperidine derivatives possess inhibitory effects on SARS-CoV2 main protease, suggesting potential as antiviral agents . The binding affinity of these compounds is crucial for their effectiveness in inhibiting viral replication.
Case Studies
A notable case study explored the efficacy of a piperidine derivative against human breast cancer cells. The study employed various concentrations of the compound to assess its inhibitory effects on cell viability and apoptosis markers. The results demonstrated a dose-dependent response, with significant inhibition observed at higher concentrations .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells .
- Cholinergic Modulation : By inhibiting AChE, these compounds may enhance acetylcholine levels in the synaptic cleft, improving cognitive function in neurodegenerative conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
